Methyldopa hydrochloride

Description

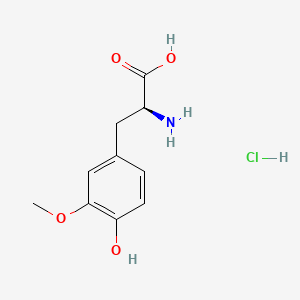

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNETXNZYVGKTSS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63302-24-9 | |

| Record name | 3-O-Methyldopa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-METHYLDOPA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGS0IR3929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a New Antihypertensive Era: The Discovery and History of Methyldopa Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldopa (B1676449), chemically known as α-methyl-3,4-dihydroxy-L-phenylalanine, emerged in the mid-20th century as a pivotal development in the therapeutic landscape of hypertension. Its discovery and subsequent clinical application marked a significant shift in the understanding and management of high blood pressure, offering a novel mechanism of action that targeted the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that established methyldopa hydrochloride as a significant antihypertensive agent.

Discovery and Initial Synthesis

The journey of methyldopa began not as an antihypertensive agent, but as a tool to investigate the biochemistry of catecholamines. In 1954, Theodore L. Sourkes synthesized methyldopa as a potent inhibitor of the enzyme L-aromatic amino acid decarboxylase (also known as DOPA decarboxylase)[1]. This enzyme is crucial in the biosynthetic pathway of several important neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). The initial synthesis was a significant step in understanding the role of this enzyme in various physiological processes.

Experimental Protocol: Early Synthesis of Methyldopa

Objective: To synthesize α-methyldopa.

Materials:

-

Starting material: 4-hydroxy-3-methoxy-phenylacetone

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Camphorsulfonic acid (for resolution of isomers)

-

Sulfuric acid (H₂SO₄)

Methodology:

-

Formation of α-amino nitrile: 4-hydroxy-3-methoxy phenylacetone (B166967) is reacted with ammonium chloride and potassium cyanide. This reaction, a variation of the Strecker synthesis, results in the formation of an α-amino nitrile compound[2].

-

Resolution of Isomers: The resulting product is a racemic mixture of D- and L-isomers. The pharmacologically active L-isomer is separated from the D-isomer through a process of resolution, often employing a chiral resolving agent like camphorsulfonic acid[2].

-

Hydrolysis and Demethylation: The separated L-isomer of the α-amino nitrile undergoes hydrolysis, typically with a strong acid such as sulfuric acid. This step converts the nitrile group to a carboxylic acid and also cleaves the methyl ether group on the phenyl ring to a hydroxyl group, yielding L-α-methyldopa[2].

Pharmacological Screening and Elucidation of Mechanism

Initially, the interest in methyldopa was centered on its ability to inhibit DOPA decarboxylase. It was hypothesized that by blocking this enzyme, the synthesis of norepinephrine, a key neurotransmitter in maintaining blood pressure, would be reduced, leading to a hypotensive effect.

Early Pharmacological Studies in Animals

Preclinical studies in the late 1950s and early 1960s were crucial in uncovering the antihypertensive properties of methyldopa. These studies were conducted in various animal models, including dogs and cats.

Experimental Protocol: Evaluation of Antihypertensive Activity in Animal Models (Generalized)

Objective: To determine the effect of methyldopa on blood pressure in animal models.

Animal Models: Mongrel dogs and anesthetized cats were commonly used.

Methodology:

-

Drug Administration: Methyldopa was administered orally or intravenously to the animals. Dosages varied across studies, with a common oral dose in dogs being 100 mg/kg twice daily for several days[3].

-

Blood Pressure and Heart Rate Monitoring: Arterial blood pressure was continuously monitored via a catheter inserted into a major artery (e.g., femoral artery) and connected to a pressure transducer. Heart rate was also recorded.

-

Assessment of Sympathetic Nerve Function: The effects of methyldopa on the sympathetic nervous system were investigated by stimulating sympathetic nerves (e.g., cardioaccelerator nerve, lumbar sympathetic nerve) and measuring the physiological response (e.g., changes in heart rate, vasoconstriction)[3]. The pressor and chronotropic responses to agents like tyramine (B21549) and bilateral carotid occlusion were also assessed to evaluate cardiovascular reflexes[3].

Key Findings from Animal Studies:

-

Administration of methyldopa led to a significant decrease in mean blood pressure and heart rate in dogs[3].

-

The drug attenuated the chronotropic and vasoconstrictor responses to sympathetic nerve stimulation[3].

-

Pressor and chronotropic responses to bilateral carotid occlusion and tyramine were markedly reduced, indicating an impairment of cardiovascular reflexes[3].

These early animal studies provided strong evidence for the antihypertensive efficacy of methyldopa and suggested that its mechanism of action involved interference with the sympathetic nervous system.

The "False Neurotransmitter" Hypothesis and the Central Mechanism of Action

While initial theories focused on peripheral inhibition of norepinephrine synthesis, further research revealed a more complex and centrally mediated mechanism. It was discovered that methyldopa is metabolized in the brain to α-methylnorepinephrine[4]. This metabolite, acting as a "false neurotransmitter," is a potent agonist of presynaptic α2-adrenergic receptors in the brainstem[4][5]. Stimulation of these central α2-adrenergic receptors inhibits the sympathetic outflow from the central nervous system, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure[1].

Landmark Early Clinical Trials

The promising results from preclinical studies paved the way for clinical investigations in hypertensive patients in the early 1960s. Several key studies published in 1962 were instrumental in establishing the clinical utility of methyldopa.

Key Clinical Investigations

-

Gillespie et al. (1962): This study provided a detailed clinical and chemical evaluation of α-methyldopa in hypertensive patients, contributing significantly to the understanding of its effects in humans[6].

-

Cannon et al. (1962): This investigation focused on the efficacy of α-methyl DOPA in patients with severe and malignant hypertension, demonstrating its potential in managing more critical cases[7].

-

Dollery and Harington (1962): This paper presented both clinical and pharmacological studies of methyldopa in hypertension, further solidifying its role as an effective antihypertensive agent[8].

Experimental Protocol: Early Clinical Trials of Methyldopa (Generalized)

Objective: To evaluate the efficacy and safety of methyldopa in the treatment of human hypertension.

Study Design: Early trials were often open-label or single-blind studies. Later studies incorporated placebo controls and double-blind designs.

Patient Population: Patients with essential hypertension, including those with severe and malignant hypertension, were enrolled.

Methodology:

-

Baseline Measurements: Prior to treatment, baseline blood pressure readings were taken in both the supine and standing positions. Other relevant clinical and laboratory parameters were also recorded.

-

Dosage and Administration: Methyldopa was administered orally. The initial dosage was typically low and then gradually increased until a satisfactory blood pressure response was achieved or side effects became limiting. Daily doses in these early trials ranged from 500 mg to 2250 mg[2][9].

-

Efficacy Assessment: The primary efficacy endpoint was the change in systolic and diastolic blood pressure from baseline. Blood pressure was measured at regular intervals throughout the study.

-

Safety and Tolerability Monitoring: Patients were monitored for the occurrence of adverse effects, which were documented at each visit.

Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative findings from early clinical trials of methyldopa.

Table 1: Summary of Patient Demographics and Dosing in Early Methyldopa Clinical Trials

| Study (Year) | Number of Patients | Type of Hypertension | Daily Dose Range of Methyldopa |

| Gillespie et al. (1962)[6] | Not specified in abstract | Essential | Not specified in abstract |

| Cannon et al. (1962)[7] | Not specified in abstract | Severe and Malignant | Not specified in abstract |

| Dollery and Harington (1962)[8] | Not specified in abstract | Essential | Not specified in abstract |

| Cochrane Review (meta-analysis of early trials)[2][9] | 595 (in 12 trials) | Primary | 500 - 2250 mg |

Table 2: Summary of Blood Pressure Reduction in Early Methyldopa Clinical Trials

| Study | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |

| Cochrane Review (meta-analysis of 6 trials, N=231)[2][9] | 13 (95% CI: 6-20) | 8 (95% CI: 4-13) |

Evolution of Methyldopa in Clinical Practice

Following the successful outcomes of these early trials, methyldopa (marketed as Aldomet) was introduced for clinical use in 1960 and quickly became a cornerstone in the management of hypertension[4][5]. For many years, it was a first-line treatment, particularly valued for its efficacy in patients with renal impairment.

However, with the advent of newer classes of antihypertensive drugs with more favorable side-effect profiles, such as beta-blockers, ACE inhibitors, and calcium channel blockers, the use of methyldopa has declined significantly. Common side effects of methyldopa include sedation, dizziness, and dry mouth. More serious, though less common, adverse effects can include hemolytic anemia and liver disorders[1].

Despite its diminished role in the routine management of hypertension, methyldopa continues to be a preferred agent for the treatment of hypertension in pregnancy due to its established safety profile for both the mother and the fetus[1].

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of Methyldopa's Antihypertensive Action

Caption: Metabolic activation and central action of methyldopa.

Experimental Workflow for Methyldopa's Discovery and Development

Caption: Developmental timeline of this compound.

Conclusion

The discovery and development of this compound represent a significant milestone in the history of cardiovascular pharmacology. From its initial synthesis as a research tool to its establishment as a frontline antihypertensive agent, the story of methyldopa is a testament to the intricate process of drug discovery. The foundational experimental work, from early animal studies to pivotal clinical trials, not only demonstrated its efficacy but also led to a deeper understanding of the central nervous system's role in blood pressure regulation. While its use has evolved, methyldopa's legacy endures, particularly in the specialized context of managing hypertension in pregnancy, and it remains a key chapter in the ongoing narrative of cardiovascular medicine.

References

- 1. To-day's Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Methyldopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Methyldopa in Treatment of Hypertension Due to Chronic Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. File:Methyldopa synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of hypertension with methyldopa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some aspects of the long-term treatment of severe hypertension with methyldopa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

L-α-Methyldopa: Unraveling the Core of Methyldopa's Antihypertensive Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyldopa, a cornerstone in the management of hypertension, particularly in pregnant women, exerts its therapeutic effects not as an intact molecule but through its active metabolite, L-α-methylnorepinephrine. This technical guide provides an in-depth exploration of L-α-methyldopa as the active form of the prodrug Methyldopa. It delves into the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Mechanism of Action: The Central Role of L-α-Methylnorepinephrine

Methyldopa, chemically L-3-(3,4-dihydroxyphenyl)-2-methylalanine, is a structural analog of L-DOPA. Its antihypertensive effect is primarily attributed to its conversion in the central nervous system (CNS) to its active metabolite, L-α-methylnorepinephrine. This biotransformation is a two-step enzymatic process.

First, L-α-methyldopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase) to α-methyldopamine. Subsequently, α-methyldopamine is β-hydroxylated by dopamine (B1211576) β-hydroxylase to form L-α-methylnorepinephrine.

This newly synthesized L-α-methylnorepinephrine acts as a potent agonist at central α2-adrenergic receptors.[1] Stimulation of these presynaptic autoreceptors in the brainstem leads to a decrease in sympathetic outflow from the CNS. This reduction in sympathetic tone results in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure. L-α-methylnorepinephrine is considered a "false neurotransmitter" as it replaces the endogenous neurotransmitter, norepinephrine, at these receptor sites.

While L-α-methyldopa is also an inhibitor of aromatic L-amino acid decarboxylase, this action is considered to play a minor role in its overall antihypertensive effect.

Signaling Pathway of L-α-Methylnorepinephrine

The signaling cascade initiated by the binding of L-α-methylnorepinephrine to presynaptic α2-adrenergic receptors in the central nervous system is pivotal to its antihypertensive effect. This interaction triggers a series of intracellular events that ultimately curtail the release of norepinephrine, leading to reduced sympathetic outflow.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methyldopa Hydrochloride

Introduction

Methyldopa (B1676449), a potent centrally-acting antihypertensive agent, is a cornerstone in the management of hypertension, particularly in pregnant women.[1] Its hydrochloride salt, methyldopa hydrochloride, offers specific pharmaceutical advantages. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

Methyldopa is chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.[2] It is an analog of DOPA (3,4-dihydroxyphenylalanine) and exists as the L-isomer, which is the active form.[3] The hydrochloride salt is formed by the reaction of methyldopa with hydrochloric acid. A related compound, methyldopate (B129773) hydrochloride, is the ethyl ester of methyldopa, which is also used therapeutically.[4][5] Methyldopate hydrochloride is more soluble in water and can be administered via injection for the treatment of hypertensive crises.[6]

Key Chemical Identifiers

| Property | Methyldopa | This compound | Methyldopate Hydrochloride |

| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid[2] | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride[7] | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride[4] |

| Molecular Formula | C10H13NO4[2] | C10H14ClNO4[7][8] | C12H18ClNO4[4][9] |

| Molecular Weight | 211.21 g/mol [9] | 247.68 g/mol [8] | 275.73 g/mol [4] |

| CAS Number | 555-30-6[2][9] | 884-39-9[7][8] | 2508-79-4[4][9] |

Synthesis of Methyldopa

The synthesis of methyldopa can be achieved through various routes. A common and well-established method involves the Strecker synthesis starting from 3,4-dimethoxyphenylacetone.[10]

Experimental Protocol: Strecker Synthesis of Methyldopa

Step 1: Synthesis of 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin

-

To a solution of 3,4-dimethoxyphenylacetone, add potassium cyanide and ammonium (B1175870) carbonate.

-

The reaction mixture is heated to induce the Strecker-Zelinski reaction, leading to the formation of 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.[10]

Step 2: Hydrolysis to (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine

-

The resulting hydantoin (B18101) derivative is hydrolyzed using barium hydroxide.[10]

-

This step yields the racemic mixture of (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.[10]

Step 3: Resolution of Enantiomers

-

The racemic amino acid is acetylated at the amino group.

-

The acetylated racemic mixture is then resolved using a chiral resolving agent, such as (-)-1-phenylethylamine, to separate the desired L-isomer.[10]

Step 4: Demethylation and Deacetylation

-

The isolated L-isomer is treated with hydrobromic acid.

-

This final step simultaneously removes the methyl groups from the catechol ring and the acetyl group from the amino group, yielding L-α-methyldopa.[10]

Synthesis pathway of L-α-Methyldopa.

Synthesis of this compound and Methyldopate Hydrochloride

This compound

The conversion of methyldopa to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolve methyldopa in a suitable solvent, such as ethanol.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an appropriate solvent.

-

The this compound salt will precipitate out of the solution.

-

The precipitate is then collected by filtration, washed with a cold solvent, and dried.

Methyldopate Hydrochloride

A patented method for synthesizing methyldopate hydrochloride involves the direct esterification of methyldopa.[6]

Experimental Protocol:

-

Anhydrous methyldopa is prepared by heating methyldopa to a constant weight under light-protected conditions.

-

The anhydrous methyldopa is then refluxed in an anhydrous ethanolic solution of hydrogen chloride.

-

This one-step process results in the formation of methyldopate hydrochloride with a reported yield of about 70%.[6]

Conversion of Methyldopa to its hydrochloride salts.

Conclusion

This guide has provided a detailed overview of the chemical structure and synthesis of this compound. The synthetic routes described are robust and have been well-established in the literature. Understanding these fundamental aspects is crucial for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug. The provided experimental protocols and diagrams offer a clear and concise summary of the key processes.

References

- 1. Methyldopa - Wikipedia [en.wikipedia.org]

- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Methyldopate Hydrochloride | C12H18ClNO4 | CID 17276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN101747220A - Novel method for synthesizing methyldopate hydrochloride - Google Patents [patents.google.com]

- 7. alpha-Methyldopa hydrochloride | C10H14ClNO4 | CID 3083659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-(-)-α-Methyldopa (hydrochloride) | 884-39-9 [chemicalbook.com]

- 9. Methyldopa [drugfuture.com]

- 10. Methyldopa synthesis - chemicalbook [chemicalbook.com]

Methyldopa Hydrochloride Crystals: A Comprehensive Physicochemical Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of Methyldopa (B1676449) hydrochloride crystals, a subject of significant interest to researchers, scientists, and professionals in drug development. This document collates available data on its solubility, stability, and spectroscopic characteristics, supplemented by detailed experimental protocols for its comprehensive characterization.

Introduction

Methyldopa, chemically (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy.[1][2] The hydrochloride salt of methyldopa is of particular interest for pharmaceutical formulation due to its potential for improved solubility and stability. A thorough understanding of the physicochemical properties of Methyldopa hydrochloride in its crystalline form is paramount for formulation design, ensuring bioavailability, and maintaining drug product quality.

This guide focuses on the solid-state properties of this compound, presenting quantitative data in a structured format, outlining detailed experimental methodologies for characterization, and providing visual representations of key processes.

Physicochemical Properties

The crystalline form of this compound presents a unique set of physicochemical characteristics that are crucial for its handling, formulation, and therapeutic efficacy.

Crystal Structure and Polymorphism

Polymorphism: There is currently no specific published data on the polymorphic forms of this compound. However, polymorphism is a common phenomenon in active pharmaceutical ingredients (APIs), and its presence can significantly impact solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough polymorphic screen is essential during drug development.

Solubility

Methyldopa as a free base is described as slightly soluble in water (approximately 10 mg/mL at 25°C) and freely soluble in dilute mineral acids.[3][4] This suggests that the hydrochloride salt form exhibits enhanced aqueous solubility. Studies on the dissolution of methyldopa tablets in 0.1N HCl (pH 1.2) show good solubility, which is expected for the hydrochloride salt.[5][6] The ethyl ester hydrochloride of methyldopa is reported to be soluble in water to the extent of 10-300 mg/ml at a pH range of 2-7.[7]

Table 1: Solubility Data for Methyldopa

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Reference(s) |

| Water | 25 | ~10 | [3][4] |

| 0.1 N HCl (pH 1.2) | 37 | High | [5][6][8] |

| Acetate Buffer (pH 4.5) | 37 | High | [8] |

| Phosphate Buffer (pH 6.8) | 37 | High (with some degradation noted) | [8] |

| Dilute Mineral Acids | Ambient | Freely Soluble | [3] |

Stability and Hygroscopicity

Methyldopa is known to be hygroscopic and can be sensitive to prolonged exposure to air and light.[4] Aqueous solutions of methyldopa are most stable at acidic to neutral pH (up to pH 6.2).[4] At alkaline pH (e.g., pH 8.0), degradation can occur within a few hours, often accompanied by a color change from red to black.[4] The solid form is generally stable at room temperature.[2]

Table 2: Stability Profile of Methyldopa

| Condition | Observation | Reference(s) |

| Exposure to Air and Light | Potential for degradation; hygroscopic | [4] |

| Aqueous Solution (Acidic to Neutral pH) | Stable for up to 50 hours | [4] |

| Aqueous Solution (Alkaline pH > 8.0) | Degradation with color change | [4] |

| Room Temperature (Solid State) | Generally stable | [2] |

Experimental Protocols

To ensure consistent and reliable characterization of this compound crystals, the following detailed experimental protocols are recommended.

X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of this compound in its crystalline state.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol/water mixtures with a stoichiometric amount of HCl), or by vapor diffusion techniques.

-

Data Collection: Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares methods to determine atomic positions, bond lengths, bond angles, and thermal parameters.

Polymorphism Screening

Objective: To identify and characterize different polymorphic forms of this compound.

Methodology:

-

Crystallization Studies: Perform a systematic crystallization of this compound from a wide range of solvents with varying polarities and under different conditions (e.g., temperature, evaporation rate, use of anti-solvents).

-

Solid-State Characterization: Analyze the resulting solid forms using a combination of techniques:

-

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To detect melting points, phase transitions, and associated enthalpies.

-

Thermogravimetric Analysis (TGA): To determine the presence of solvates.

-

Infrared (IR) and Raman Spectroscopy: To identify differences in vibrational modes indicative of different crystal packing.

-

-

Interconversion Studies: Investigate the stability relationships between any identified polymorphs by slurry conversion experiments at different temperatures.

Solubility Determination

Objective: To quantitatively measure the solubility of this compound in various solvents and at different pH values.

Methodology:

-

Equilibrium Solubility Method:

-

Prepare saturated solutions by adding an excess amount of this compound crystals to different solvents (e.g., water, ethanol, methanol, and various pH buffers) in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the suspensions to remove undissolved solids.

-

Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Analysis

Objective: To obtain the vibrational and magnetic resonance spectra of this compound for structural confirmation and identification.

Methodology:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by either the KBr pellet method (mixing a small amount of the sample with dry KBr and pressing into a disc) or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups such as O-H (catechol, carboxylic acid), N-H (ammonium), C=O (carboxylic acid), and aromatic C-H and C=C vibrations. The amine functional group in pure methyldopa shows N-H absorption peaks at approximately 1530 cm⁻¹ (strong) and 1610 cm⁻¹ (weak), with the carboxylic acid absorbing around 1640 cm⁻¹.[9]

-

-

Raman Spectroscopy:

-

Place a small amount of the crystalline sample directly onto the microscope stage of a Raman spectrometer.

-

Excite the sample with a monochromatic laser (e.g., 785 nm).

-

Collect the scattered light and analyze the Raman shift to obtain the vibrational spectrum. This technique is particularly useful for observing non-polar bonds and skeletal vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solution-State NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the molecular structure in solution.

-

Solid-State NMR (ssNMR): For analyzing the crystalline form, use techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) to obtain high-resolution ¹³C spectra of the solid sample. This can provide information about the number of non-equivalent molecules in the unit cell and conformational details in the solid state.

-

Mechanism of Action: A Signaling Pathway Perspective

Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite, α-methylnorepinephrine, in the central nervous system.[10] This metabolite acts as a potent agonist at presynaptic α₂-adrenergic receptors.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound crystals and provided detailed experimental protocols for their characterization. While there are gaps in the publicly available data, particularly concerning the specific crystal structure and polymorphism of the hydrochloride salt, the methodologies outlined here provide a robust framework for obtaining this critical information. A comprehensive understanding of these properties is essential for the successful development of stable, safe, and effective pharmaceutical products containing this compound. Further research into the solid-state chemistry of this important API is strongly encouraged.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ghsupplychain.org [ghsupplychain.org]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Page loading... [wap.guidechem.com]

- 5. jgtps.com [jgtps.com]

- 6. mjpms.in [mjpms.in]

- 7. Methyldopa [drugfuture.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

Methyldopa Hydrochloride: An In-Depth Technical Guide on its Role as an Alpha-2 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyldopa (B1676449) hydrochloride, focusing on its mechanism of action as a centrally acting alpha-2 adrenergic agonist. Methyldopa, a prodrug, undergoes metabolic conversion to its active form, alpha-methylnorepinephrine, which preferentially stimulates presynaptic alpha-2 adrenergic receptors in the brainstem. This agonism leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure. This document details the signaling pathways involved, presents available quantitative data on receptor binding and functional potency, and provides detailed experimental protocols for key assays used in the characterization of this compound.

Introduction

Methyldopa is a classic antihypertensive agent that has been in clinical use for decades.[1][2] Its primary therapeutic effect is mediated through its active metabolite, alpha-methylnorepinephrine, which acts as a selective agonist for alpha-2 adrenergic receptors.[3][4] This guide will delve into the core pharmacology of methyldopa hydrochloride, providing researchers and drug development professionals with a detailed understanding of its molecular interactions and physiological effects.

Mechanism of Action

Methyldopa is a prodrug that requires enzymatic conversion to its pharmacologically active metabolite to exert its antihypertensive effects.[1][5] The L-isomer of methyldopa is actively transported into adrenergic neurons.[1]

Metabolic Activation

Once inside the neuron, methyldopa is metabolized by a two-step process:

-

Decarboxylation: L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to alpha-methyldopamine (B1210744).[1][6]

-

Hydroxylation: Dopamine β-hydroxylase then converts alpha-methyldopamine to the active metabolite, alpha-methylnorepinephrine.[1][6]

This "false neurotransmitter" is then stored in synaptic vesicles and released upon neuronal stimulation, acting on presynaptic alpha-2 adrenergic receptors.[7]

References

- 1. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and presystemic gut metabolism of methyldopa in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 adrenoceptor subtypes: are more better? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Difference in the potency of alpha 2-adrenoceptor agonists and antagonists between the pithed rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Enzymatic Inhibition Profile of Methyldopa Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopa, a cornerstone in the management of hypertension, particularly during pregnancy, exerts its therapeutic effects primarily through its interaction with the catecholamine biosynthesis pathway. This technical guide provides an in-depth analysis of the in-vitro enzymatic inhibition of Methyldopa hydrochloride, with a primary focus on its interaction with Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA Decarboxylase (DDC). This document summarizes key quantitative data on enzyme kinetics, details experimental protocols for the assessment of enzymatic inhibition, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine) is a centrally-acting alpha-2 adrenergic agonist that reduces sympathetic outflow from the central nervous system. Its mechanism of action is complex, involving its conversion to α-methylnorepinephrine, which then acts as a "false neurotransmitter". A key step in this metabolic conversion is the decarboxylation of Methyldopa, a reaction catalyzed by Aromatic L-amino acid Decarboxylase (AADC). Understanding the kinetics and specifics of this enzymatic interaction is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting this pathway. This guide focuses on the in-vitro enzymatic inhibition properties of this compound, providing a detailed technical overview for the scientific community.

Quantitative Data on Enzymatic Inhibition

The inhibitory effect of Methyldopa on Aromatic L-amino acid Decarboxylase (DDC) has been characterized by several kinetic parameters. The following table summarizes the key quantitative data obtained from in-vitro studies.

| Enzyme Target | Parameter | Value | Species/Source | Reference(s) |

| Aromatic L-amino acid Decarboxylase (DDC) | K_i_ | 39.3 µM | Swine Kidney | |

| Aromatic L-amino acid Decarboxylase (DDC) | k_cat | 5.68 min_-1 | Swine Kidney | |

| Aromatic L-amino acid Decarboxylase (DDC) | K_m | 45 µM | Swine Kidney | |

| Aromatic L-amino acid Decarboxylase (DDC) | k_inact | 0.012 min_-1 | Swine Kidney | [1] |

Table 1: Quantitative Data on the In-Vitro Inhibition of Aromatic L-amino acid Decarboxylase by Methyldopa. This table provides key kinetic parameters describing the interaction of Methyldopa with DDC.

Signaling Pathway

Methyldopa's primary mechanism of action involves its role as a competitive inhibitor of Aromatic L-amino acid Decarboxylase (AADC), the enzyme responsible for the conversion of L-DOPA to dopamine (B1211576). This inhibition disrupts the normal dopamine synthesis pathway.

Figure 1: Dopamine Synthesis Pathway and Inhibition by Methyldopa. This diagram illustrates the conversion of L-Tyrosine to Dopamine and the inhibitory action of Methyldopa on Aromatic L-amino acid Decarboxylase (AADC).

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the replication and validation of in-vitro enzymatic inhibition studies. Below are detailed protocols for key experiments.

Spectrophotometric Assay for DOPA Decarboxylase Activity

This protocol is adapted from established methods for determining AADC activity by monitoring the formation of dopamine.

Materials:

-

Purified Aromatic L-amino acid Decarboxylase (DDC)

-

L-DOPA (substrate)

-

This compound (inhibitor)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Potassium phosphate (B84403) buffer (pH 7.2)

-

Perchloric acid

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-DOPA in 0.1 M HCl.

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a working solution of DDC in potassium phosphate buffer containing PLP.

-

-

Assay Mixture Preparation:

-

In a reaction tube, combine the potassium phosphate buffer, PLP, and varying concentrations of this compound.

-

Include a control group with no inhibitor.

-

-

Enzyme Reaction Initiation:

-

Pre-incubate the assay mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the L-DOPA substrate.

-

-

Reaction Termination and Product Measurement:

-

After a defined incubation period (e.g., 20 minutes), terminate the reaction by adding perchloric acid.

-

Centrifuge the mixture to pellet precipitated protein.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the dopamine produced.

-

-

Data Analysis:

-

Calculate the rate of dopamine formation for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Figure 2: General Experimental Workflow for an In-Vitro Enzyme Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory potential of a compound against a target enzyme.

Inhibition of Other Enzymes

While the primary target of Methyldopa is AADC, its structural similarity to catecholamines raises the possibility of interactions with other enzymes in the catecholamine pathway.

-

Tyrosine Hydroxylase: Some studies suggest that Methyldopa may have a weak inhibitory effect on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. However, this interaction is generally considered to be significantly less potent than its effect on AADC.

-

Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO): There is limited evidence to suggest that Methyldopa is a significant inhibitor of COMT or MAO at clinically relevant concentrations. The metabolism of Methyldopa itself can be influenced by these enzymes.

Further in-vitro studies are warranted to fully characterize the inhibitory profile of Methyldopa against a broader range of enzymes to better understand its complete pharmacological and toxicological profile.

Conclusion

This technical guide has provided a comprehensive overview of the in-vitro enzymatic inhibition of this compound, with a principal focus on its well-established role as a competitive inhibitor of Aromatic L-amino acid Decarboxylase. The quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental interactions is critical for the continued optimization of antihypertensive therapies and the exploration of new therapeutic applications for compounds targeting the catecholamine biosynthesis pathway. Further research to expand the quantitative inhibition data and to explore off-target effects will contribute to a more complete understanding of Methyldopa's molecular pharmacology.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyldopa in Human Plasma

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyldopa (B1676449) in human plasma. The described protocol is essential for researchers, scientists, and professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Methyldopa. The method utilizes reverse-phase chromatography coupled with various detection techniques, ensuring high selectivity and accuracy. Detailed experimental protocols for sample preparation, chromatographic separation, and method validation are provided.

Introduction

Methyldopa is an antihypertensive agent used in the management of hypertension. Accurate and reliable quantification of Methyldopa in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document outlines a validated HPLC method that offers the necessary sensitivity and specificity for such applications.

Experimental

Materials and Reagents

-

Methyldopa Hydrochloride reference standard

-

Internal Standard (IS): 3,4-dihydroxyphenylalanine (DOPA) or dopa-phenyl-D3 are suitable options[1][2][3]

-

HPLC grade methanol (B129727), acetonitrile (B52724), and water

-

Perchloric acid, formic acid, potassium dihydrogenphosphate, and heptanesulfonic acid sodium salt

-

Human plasma (drug-free)

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, Fluorescence, or Mass Spectrometry) is required.

Sample Preparation

Effective sample preparation is critical to remove plasma proteins and other interfering substances. Two primary methods are presented below: Protein Precipitation and Solid-Phase Extraction (SPE).

2.3.1. Protein Precipitation

This is a rapid and straightforward method for sample cleanup.

-

To 200 µL of human plasma, add 50 µL of the internal standard solution.

-

Add 240 µL of 0.4 M perchloric acid to precipitate the proteins[4].

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 20,093 x g) for 15 minutes at a low temperature (-5 °C)[4].

-

Transfer the supernatant to a clean vial for HPLC analysis.

2.3.2. Solid-Phase Extraction (SPE)

SPE offers a more thorough cleanup and can lead to higher sensitivity.

-

Condition a C18 SPE cartridge (e.g., Bond-Elut C18) with methanol followed by water[1].

-

Load the plasma sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute Methyldopa and the internal standard with a suitable solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Chromatographic Conditions

Several HPLC methods have been successfully employed for Methyldopa analysis. The following tables summarize the key parameters from different validated methods.

Table 1: HPLC Method Parameters

| Parameter | Method 1 (LC-MS/MS)[2][3] | Method 2 (HPLC-Fluorescence)[1] | Method 3 (LC-MS/MS)[5] | Method 4 (RP-HPLC-UV)[6][7] |

| Column | Not specified | Nucleosil 7 C18 | Zorbax SB-C18 | Hypersil BDS C8 (250 mm x 4.6 mm; 5µ) |

| Mobile Phase | Not specified | 5 mM heptanesulfonic acid sodium salt containing 0.05 M potassium dihydrogenphosphate (pH 3.2) and acetonitrile (gradient elution)[1] | Acetonitrile and 0.2% (v/v) formic acid in water (2:98 v/v) | Mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile (50:50 v/v) |

| Flow Rate | Not specified | Not specified | 0.8 mL/min | 1.0 mL/min |

| Detector | Electrospray Tandem Mass Spectrometry (MS/MS) | Fluorescence Detector | Ion Trap MS with Electrospray Positive Ionization | UV-Visible Detector |

| Excitation/Emission | N/A | 270 nm / 320 nm | N/A | N/A |

| Detection Wavelength | N/A | N/A | N/A | 287 nm |

| Run Time | 5.5 min | Not specified | 1.5 min | Not specified |

Method Validation

The analytical method should be validated according to standard guidelines (e.g., ICH). Key validation parameters are summarized below.

Table 2: Method Validation Parameters

| Parameter | Method 1 (LC-MS/MS)[2][3] | Method 2 (HPLC-Fluorescence)[1] | Method 3 (LC-MS/MS)[5] | Method 4 (RP-HPLC-UV)[6][7] |

| Linearity Range (ng/mL) | 20 - 5000 | Not specified | 320 - 20480 | 62500 - 375000 |

| Limit of Quantitation (LOQ) (ng/mL) | 20 | 10 | 320 | Not specified |

| Intra-day Precision (%RSD) | 4.3 - 7.3 | Within 20% | < 8.4 | Not specified |

| Inter-day Precision (%RSD) | 0.5 - 7.7 | Within 20% | Not specified | Not specified |

| Intra-day Accuracy (%) | -8.0 to -1.3 | Within 20% | < 11.1 (bias) | Not specified |

| Inter-day Accuracy (%) | -2.3 to 0.2 | Within 20% | Not specified | Not specified |

| Recovery (%) | Not specified | Not specified | 90.9 - 101.4 | Not specified |

Experimental Workflows

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for Methyldopa quantification in plasma using protein precipitation.

Caption: Solid-Phase Extraction workflow for plasma sample cleanup.

Conclusion

The HPLC methods described in this application note provide reliable and sensitive quantification of Methyldopa in human plasma. The choice of sample preparation technique and detector will depend on the specific requirements of the study, including the desired sensitivity and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results. These protocols are well-suited for a range of applications in clinical and pharmaceutical research.

References

- 1. Determination of alpha-methyldopa in human plasma by validated high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. japer.in [japer.in]

- 7. japer.in [japer.in]

Application Note: Spectrophotometric Analysis of Methyldopa in Pharmaceutical Formulations

Introduction

Methyldopa (B1676449) is a centrally-acting alpha-adrenergic agonist widely used in the management of hypertension, particularly during pregnancy. Accurate and reliable quantification of Methyldopa in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This application note details various spectrophotometric methods for the determination of Methyldopa in pharmaceutical dosage forms, including direct UV analysis and colorimetric methods involving derivatization for enhanced sensitivity and specificity.

Principle of Analysis

The quantitative analysis of Methyldopa can be performed by direct measurement of its UV absorbance in a suitable solvent. Methyldopa exhibits a characteristic absorption maximum (λmax) in the UV region, which can be used for its quantification based on the Beer-Lambert law.[1]

For enhanced sensitivity and to overcome interference from excipients, several colorimetric methods have been developed. These methods are based on the reaction of Methyldopa with specific chromogenic reagents to form colored complexes that can be measured in the visible region of the electromagnetic spectrum. Common derivatization reactions include:

-

Complexation with Molybdate (B1676688): Methyldopa reacts with molybdate ions to form a stable yellow-colored complex, which can be quantified spectrophotometrically.[2]

-

Coupling with 2,6-dichloroquinone-4-chlorimide (DCQ): In an alkaline medium, Methyldopa couples with DCQ to produce a colored product suitable for spectrophotometric measurement.[1][3]

-

Oxidative Coupling Reactions: Methyldopa can undergo oxidative coupling with various reagents, such as p-aminophenol in the presence of an oxidizing agent, to yield a colored product.[4]

-

Diazotization-Coupling Reaction: A diazonium salt can be reacted with Methyldopa to form a colored azo dye, which is then quantified.[5]

Data Presentation

The following table summarizes the quantitative data from various spectrophotometric methods for the analysis of Methyldopa.

| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| Direct UV Spectrophotometry | 0.1 N Hydrochloric Acid | 280 | Not specified | Not specified | Not specified | Not specified |

| Complexation | Molybdate | 410 | 50 - 200 | 0.9999 | Not specified | Not specified |

| Coupling Reaction | 2,6-dichloroquinone-4-chlorimide (DCQ) | 400 | 4 - 20 | 0.9975 | 1.1 | 3.21 |

| Diazotization-Coupling | Diazotized Metoclopramide | 458 | Not specified | Not specified | Not specified | Not specified |

| Oxidative Coupling | p-Aminophenol & Potassium Periodate | Not specified | Not specified | Not specified | Not specified | Not specified |

| Oxidative Coupling | Para-phenylenediamine & KIO4 | 494 | 0.1 - 10.0 | 0.9996 | Not specified | Not specified |

Experimental Workflow

The general experimental workflow for the spectrophotometric analysis of Methyldopa in pharmaceutical formulations is depicted below.

Caption: Experimental workflow for the spectrophotometric analysis of Methyldopa.

Experimental Protocols

Protocol 1: Direct UV Spectrophotometric Method

This protocol is based on the direct measurement of UV absorbance of Methyldopa.

1. Instrumentation:

-

UV-Vis Spectrophotometer (double beam)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

2. Reagents and Standards:

-

Methyldopa reference standard

-

0.1 N Hydrochloric acid

3. Preparation of Standard Stock Solution:

-

Accurately weigh about 100 mg of Methyldopa reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with 0.1 N hydrochloric acid to obtain a concentration of 1000 µg/mL.

4. Preparation of Working Standard Solutions:

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with 0.1 N hydrochloric acid to obtain concentrations in the desired linear range.

5. Preparation of Sample Solution:

-

Weigh and finely powder not less than 20 Methyldopa tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to about 100 mg of Methyldopa and transfer it to a 100 mL volumetric flask.[6]

-

Add about 70 mL of 0.1 N hydrochloric acid and shake for 15 minutes.[6]

-

Dilute to volume with 0.1 N hydrochloric acid and mix well.

-

Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

-

Further dilute the filtrate with 0.1 N hydrochloric acid to obtain a final concentration within the Beer's law range.

6. Analytical Procedure:

-

Measure the absorbance of the standard and sample solutions at 280 nm against 0.1 N hydrochloric acid as a blank.[7]

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

-

Determine the concentration of Methyldopa in the sample solution from the calibration curve.

Protocol 2: Colorimetric Method using Molybdate

This protocol describes the quantification of Methyldopa based on its complexation reaction with molybdate.[2]

1. Instrumentation:

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Pipettes

2. Reagents and Standards:

-

Methyldopa reference standard

-

Ammonium molybdate solution

-

Deionized water

3. Preparation of Standard Stock Solution:

-

Prepare a standard stock solution of Methyldopa (e.g., 1000 µg/mL) in deionized water.

4. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions with concentrations ranging from 50 to 200 µg/mL by diluting the stock solution with deionized water.[2]

5. Preparation of Sample Solution:

-

Prepare the sample solution from the tablets as described in Protocol 1, using deionized water as the solvent.

6. Analytical Procedure:

-

To a series of volumetric flasks, pipette aliquots of the standard and sample solutions.

-

Add a specified volume of the molybdate reagent to each flask.

-

Dilute to the mark with deionized water and mix well.

-

Allow the reaction to proceed for a specified time to ensure complete color development.

-

Measure the absorbance of the resulting yellow-colored product at 410 nm against a reagent blank.[2]

-

Construct a calibration curve and determine the concentration of Methyldopa in the sample.

Protocol 3: Colorimetric Method using 2,6-dichloroquinone-4-chlorimide (DCQ)

This protocol is based on the coupling reaction of Methyldopa with DCQ.[1][3]

1. Instrumentation:

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

pH meter

2. Reagents and Standards:

-

Methyldopa reference standard

-

2,6-dichloroquinone-4-chlorimide (DCQ) solution (freshly prepared)

-

Acetate (B1210297) buffer (pH 8.0)[1][3]

-

Water or Ethanol

3. Preparation of Standard Stock Solution:

-

Accurately weigh about 80 mg of anhydrous Methyldopa, dissolve in water, and dilute to 100 mL in a volumetric flask.[1]

-

Further dilute 1 mL of this solution to 10 mL with water to get a final concentration of 80 µg/mL.[1]

4. Preparation of Working Standard Solutions:

-

Prepare working standards in the concentration range of 4-20 µg/mL by diluting the stock solution.[1][3]

5. Preparation of Sample Solution:

-

Weigh and powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 80 mg of anhydrous Methyldopa and transfer to a 100 mL volumetric flask.[1]

-

Add about 70 mL of water, shake for 10 minutes, and dilute to volume with water.[1]

-

Filter the solution and dilute 1 mL of the filtrate to 10 mL with water to get a nominal concentration of 80 µg/mL.[1]

6. Analytical Procedure:

-

In a series of 10 mL volumetric flasks, add aliquots of the standard or sample solutions.

-

Add 1 mL of acetate buffer (pH 8.0) and 1 mL of freshly prepared DCQ solution.[1]

-

Allow the solution to stand for 1 hour for complete color development.[1]

-

Dilute to volume with water.

-

Measure the absorbance at 400 nm against a reagent blank.[1][3]

-

Calculate the concentration of Methyldopa in the sample from the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in a colorimetric assay for Methyldopa.

Caption: Logical flow of a colorimetric Methyldopa assay.

Disclaimer: These protocols are intended for research and development purposes. It is essential to validate any analytical method for its intended use and to adhere to all relevant safety guidelines and regulatory requirements. The specific parameters of the methods, such as linearity range and sensitivity, may vary depending on the instrumentation and experimental conditions.

References

- 1. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new spectrophotometric method for the determination of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Spectrophotometric Estimation of Methyldopa Drug in pure and pharmaceutical formulations [ejchem.journals.ekb.eg]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

Sensitive Detection of Methyldopa and its Metabolites using LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Methyldopa (B1676449) and its major metabolites in human plasma. Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy. Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The described method utilizes a simple protein precipitation for sample preparation followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method offers high sensitivity, specificity, and a wide dynamic range, making it suitable for clinical research and drug development applications.

Introduction

Methyldopa is a prodrug that is metabolized in the liver to its active form, alpha-methylnorepinephrine.[1] This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently lowering blood pressure.[2] The primary circulating metabolite of Methyldopa is alpha-methyldopa mono-O-sulfate.[3][4] Other significant metabolites include 3-O-methyl-α-methyldopa, α-methyldopamine, and 3-O-methyl-α-methyldopamine.[3][4] Given the pharmacological activity of its metabolites, a comprehensive understanding of Methyldopa's metabolic profile is essential for evaluating its efficacy and safety.

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity, selectivity, and speed.[5] This application note provides a detailed protocol for the simultaneous determination of Methyldopa and its key metabolites, offering a valuable tool for researchers in the field of pharmacology and drug development.

Methyldopa Metabolism

Methyldopa undergoes extensive metabolism primarily in the liver. The L-isomer of methyldopa is biotransformed into the pharmacologically active metabolite, alpha-methylnorepinephrine.[3] A major circulating metabolite is alpha-methyldopa mono-O-sulfate.[3] Other metabolites are also formed, including 3-O-methyl-α-methyldopa and α-methyldopamine.[3]

Experimental Workflow

The analytical workflow consists of sample preparation involving protein precipitation, followed by LC-MS/MS analysis for the separation and quantification of the analytes.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a generalized procedure based on common practices for the extraction of Methyldopa and its metabolites from plasma.[6][7][8]

Materials:

-

Human plasma samples

-

Methyldopa and metabolite reference standards

-

Internal Standard (IS) solution (e.g., Methyldopa-d3)

-

Acetonitrile or Methanol (B129727) (HPLC grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (concentration will depend on the specific assay requirements).

-

Add 400 µL of chilled acetonitrile or methanol to precipitate the plasma proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or an autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions. Optimization may be required based on the specific instrument and column used.

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 2-5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 - 550°C |

| IonSpray Voltage | 4500 - 5500 V |

| Curtain Gas | 20 - 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

The following are example MRM transitions. These should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Methyldopa | 212.1 | 166.1, 139.2 |

| 3-O-methyl-α-methyldopa | 226.1 | 180.1, 165.1 |

| α-Methyldopamine | 168.1 | 151.1, 91.1 |

| α-Methyldopa mono-O-sulfate | 292.0 | 212.1, 166.1 |

| Methyldopa-d3 (IS) | 215.1 | 169.1 |

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Methyldopa and its metabolites, compiled from various sources.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Methyldopa | 20 - 5000[9] | 20[10][9] | < 15% | 85 - 115% |

| 0.020 - 3.00 µg/mL | 20[7] | |||

| 0.32 - 20.48 µg/mL[8] | 320[8] | < 8.4%[8] | 88.9 - 111.1%[8] | |

| 3-O-methyl-α-methyldopa | 50 - 4000[6] | 50[6] | < 15%[6] | 85 - 115%[6] |

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of Methyldopa and its major metabolites in human plasma. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and pharmaceutical research. The provided protocols and performance characteristics serve as a valuable resource for laboratories seeking to establish and validate bioanalytical methods for Methyldopa.

References

- 1. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Protocols for Inducing Hypertension and Testing Methyldopa in Animal Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for inducing hypertension in animal models and for evaluating the therapeutic efficacy of Methyldopa (B1676449). The methodologies described herein are established and widely used in preclinical cardiovascular research.

Introduction

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. Animal models are indispensable tools for studying the pathophysiology of hypertension and for the preclinical evaluation of new antihypertensive drugs. This document outlines protocols for three commonly used models of hypertension: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-salt model, and the two-kidney, one-clip (2K1C) Goldblatt model. Additionally, a detailed protocol for testing the antihypertensive effects of Methyldopa, a centrally acting alpha-2 adrenergic agonist, is provided.

Animal Models of Hypertension

The choice of animal model is critical and depends on the specific research question. Each model recapitulates different aspects of human hypertension.

-

Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension. These rats develop hypertension without any experimental intervention.[1]

-

DOCA-Salt Model: A model of mineralocorticoid-induced, volume-dependent hypertension.[2][3]

-

Two-Kidney, One-Clip (2K1C) Model: A model of renovascular hypertension, which is dependent on the renin-angiotensin-aldosterone system (RAAS).[4][5]

Experimental Protocols

Induction of Hypertension

Principle: SHRs are genetically predisposed to develop hypertension. Blood pressure starts to rise at 5-6 weeks of age and reaches a plateau of 180-200 mmHg in adult rats.[1][6]

Protocol:

-

Obtain male or female SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) at 4-5 weeks of age.

-

House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Monitor blood pressure weekly starting from 5 weeks of age to confirm the development of hypertension.

Principle: This model is induced by the administration of the mineralocorticoid DOCA in combination with a high-salt diet, leading to sodium and water retention and subsequent hypertension. Unilateral nephrectomy is often performed to exacerbate the hypertensive effect.

Protocol (in rats):

-

Use male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthetize the rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Perform a left unilateral nephrectomy through a flank incision.

-

Allow a one-week recovery period.

-

Implant a slow-release pellet of DOCA (e.g., 25 mg/pellet, 21-day release) subcutaneously in the dorsal neck region. Alternatively, administer DOCA (e.g., 25 mg/kg) subcutaneously twice a week.

-

Replace drinking water with 1% NaCl solution.

-

Monitor blood pressure weekly for 4-6 weeks. Hypertension typically develops within this period.

Principle: This surgical model involves the partial constriction of one renal artery, which activates the renin-angiotensin-aldosterone system (RAAS) and leads to hypertension.[4][5]

Protocol (in rats):

-

Use male Sprague-Dawley rats (200-250 g).

-

Anesthetize the rats.

-

Through a flank or midline incision, expose the left renal artery.

-

Carefully place a silver or titanium clip with a specific internal diameter (e.g., 0.20-0.25 mm for rats) around the renal artery, being careful not to occlude it completely.[4][7]

-

The contralateral (right) kidney is left untouched.

-

Close the incision in layers.

-

Provide appropriate post-operative care, including analgesics.

-

Monitor blood pressure weekly. A significant increase in blood pressure is typically observed within 2-4 weeks.

Blood Pressure Measurement

Accurate and consistent blood pressure measurement is crucial. Both non-invasive and invasive methods can be used.

-

Non-Invasive Method (Tail-Cuff Plethysmography): This is a common method for routine blood pressure monitoring.[6][8][9][10][11][12][13] The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated, and the pressure at which the pulse returns is recorded as the systolic blood pressure. Acclimatization of the animals to the procedure is essential to minimize stress-induced fluctuations in blood pressure.

-

Invasive Method (Radiotelemetry): This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.[14][15][16][17][18] A telemetry transmitter is surgically implanted, with the catheter placed in the abdominal aorta or carotid artery. This method provides continuous data on systolic, diastolic, and mean arterial pressure, as well as heart rate, without the stress of restraint.

Testing of Methyldopa

Principle: Methyldopa is a centrally acting antihypertensive drug. It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[19] Alpha-methylnorepinephrine stimulates central alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system and a subsequent reduction in blood pressure.[20][21][22]

Protocol (using SHRs as an example):

-

Use adult male SHRs (14-16 weeks old) with established hypertension (systolic blood pressure > 160 mmHg).

-

Divide the animals into at least two groups: a vehicle control group and a Methyldopa-treated group.

-

Drug Preparation and Administration:

-

Vehicle: Prepare a suitable vehicle, such as sterile water or 0.5% carboxymethylcellulose (CMC) in water.

-

Methyldopa Solution: Dissolve Methyldopa in the vehicle to the desired concentration. A common oral dose for rats is in the range of 100-400 mg/kg/day.[23][24]

-

Administration: Administer the vehicle or Methyldopa solution orally via gavage once or twice daily for a specified period (e.g., 2-4 weeks).

-

-

Blood Pressure Monitoring: Monitor blood pressure at regular intervals (e.g., daily or weekly) throughout the treatment period using either the tail-cuff method or telemetry.

-

Data Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., heart, kidneys, aorta) for further analysis if required (e.g., histopathology, gene expression analysis).

-

Statistically analyze the blood pressure data to determine the effect of Methyldopa compared to the vehicle control.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Expected Blood Pressure Changes in Different Hypertension Models

| Animal Model | Typical Time to Develop Hypertension | Expected Systolic Blood Pressure (mmHg) | Control Group |

| Spontaneously Hypertensive Rat (SHR) | 8-10 weeks | 180 - 200 | Wistar-Kyoto (WKY) Rats |

| DOCA-Salt Rat | 4-6 weeks | 160 - 190 | Sham-operated rats on a normal diet |

| Two-Kidney, One-Clip (2K1C) Rat | 2-4 weeks | 170 - 210 | Sham-operated rats |

Table 2: Example of Methyldopa Efficacy Data in SHRs

| Treatment Group | N | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |

| Vehicle Control | 10 | 185 ± 5 | 188 ± 6 | +3 ± 2 |

| Methyldopa (200 mg/kg/day) | 10 | 187 ± 6 | 155 ± 7 | -32 ± 4 |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Key signaling pathways contributing to hypertension.

Caption: Mechanism of action of Methyldopa.

Experimental Workflows

References

- 1. mmpc.org [mmpc.org]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. 2.3. Two Kidneys-One Clip (2K1C) Hypertension [bio-protocol.org]

- 4. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Renal Artery Clipping Procedure [bio-protocol.org]

- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. kentscientific.com [kentscientific.com]

- 11. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]

- 12. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 13. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]

- 14. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 16. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 22. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of action of methyldopa in the rat. Role of 3-O-methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Elucidating Neurotransmitter Pathways with Methyldopa Hydrochloride